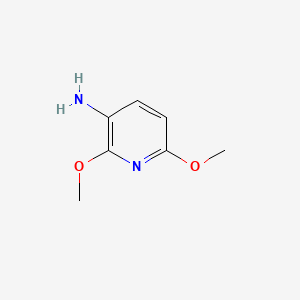

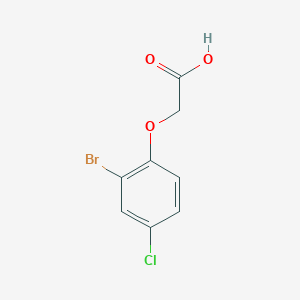

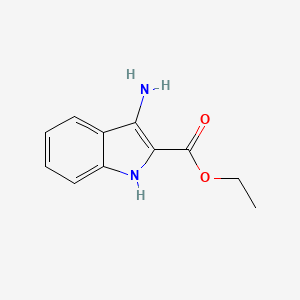

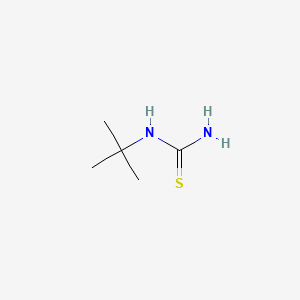

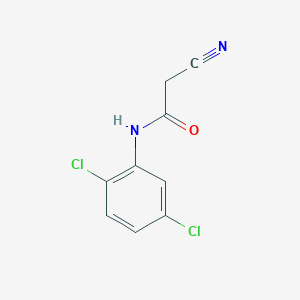

2-氰基-N-(2,5-二氯苯基)乙酰胺

描述

Synthesis Analysis

The synthesis of chlorophenyl acetamide derivatives typically involves reactions that allow for the introduction of various substituents into the acetamide molecule. For example, studies have explored the reaction mechanisms and conditions conducive to forming chlorophenyl acetamide compounds, highlighting the importance of catalysts, solvents, and reaction temperatures in achieving desired yields and specificities (Jian-wei, 2009).

Molecular Structure Analysis

The molecular structure of chlorophenyl acetamides, including conformation and bond parameters, has been extensively analyzed using techniques such as X-ray crystallography. These studies reveal the planarity of the molecular skeleton and the orientations of substituents, which are crucial for understanding the compound's reactivity and interactions (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

Chlorophenyl acetamides undergo various chemical reactions, including hydrolysis, isomerization, and cyclization. The behavior of these compounds in different conditions, such as varying pH levels, provides insight into their stability and potential for forming new compounds. For instance, the cyclization of N-arylidene-2-(acetamido)-3-(4-chlorophenyl)acrylohydrazides to form imidazoline-5-ones demonstrates the compound's versatility in synthetic chemistry (Nguyen, T. T. Nguyen, T. V. Nguyen, & Bui, 2016).

Physical Properties Analysis

The physical properties of chlorophenyl acetamides, such as solubility, melting point, and crystal structure, are determined by their molecular configuration. The orientation of chlorophenyl rings relative to the acetamide group and the presence of hydrogen bonds influence these properties, affecting the compound's application potential (Gowda, Foro, & Fuess, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity towards electrophilic and nucleophilic attacks, are essential for understanding the compound's behavior in chemical reactions. Quantum chemical calculations, such as those performed on dichlorophenyl acetamide derivatives, provide valuable information on electronic structure, absorption wavelengths, and thermodynamic properties, which are pivotal for predicting the compound's chemical behavior and potential applications (Choudhary, Agarwal, Gupta, & Tandon, 2014).

科学研究应用

Cyanoacetylation of Amines

- Scientific Field : Organic Chemistry

- Application Summary : N-cyanoacetamides are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

- Methods of Application : The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .

- Results or Outcomes : The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .

Antibacterial Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : A new series of pyridinone and pyrazole derivatives were designed and synthesized based on cyanoacrylamide derivatives containing 2,4-dichloroaniline and 6-methyl 2-amino pyridine as an aryl group . These derivatives were evaluated for their in vitro antibacterial activity against four bacterial strains .

- Methods of Application : The synthesis of these derivatives involved the condensation of cyanoacrylamide derivatives with different active methylene compounds (malononitrile, ethyl cyanoacetate cyanoacetamide, and ethyl acetoacetate) in the presence of piperidine as a basic catalyst . The reaction of cyanoacrylamide derivatives with bi-nucleophile as hydrazine hydrate and thiosemicarbazide afforded the corresponding pyrazole derivatives .

- Results or Outcomes : The results indicated that the most active derivatives might lead to antibacterial agents, especially against B. subtilis and P. vulgaris . These derivatives obeyed all Lipinski’s and Veber’s rules without any violation and displayed non-immunotoxin, non-mutagenic, and non-cytotoxic . Molecular docking simulation was performed inside the active site of Topoisomerase IV (PDB:3FV5). It displayed binding energy ranging from -14.97 kcal/mol to -18.86 kcal/mol with hydrogen bonding and arene–cation interaction .

Proteomics Research

- Scientific Field : Biochemistry

- Application Summary : “2-cyano-N-(2,5-dichlorophenyl)acetamide” is used in proteomics research . Proteomics is a branch of biochemistry that involves the study of proteins, particularly their structures and functions .

- Methods of Application : The specific methods of application in proteomics research can vary widely depending on the specific research question being addressed. This can include techniques such as mass spectrometry, protein microarrays, two-dimensional gel electrophoresis, and others .

- Results or Outcomes : The outcomes of this research can also vary widely, but the ultimate goal is to gain a better understanding of proteins and their roles in various biological processes .

安全和危害

属性

IUPAC Name |

2-cyano-N-(2,5-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c10-6-1-2-7(11)8(5-6)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFUXWREALPORB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC(=O)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351183 | |

| Record name | 2-cyano-N-(2,5-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-(2,5-dichlorophenyl)acetamide | |

CAS RN |

87165-20-6 | |

| Record name | 2-cyano-N-(2,5-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。